(S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13449248
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O2 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | benzyl (3S)-3-[2-aminoethyl(ethyl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H27N3O2/c1-2-19(12-10-18)16-9-6-11-20(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m0/s1 |
| Standard InChI Key | RVHXEKFSPXOJTR-INIZCTEOSA-N |
| Isomeric SMILES | CCN(CCN)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of (S)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically follows a multi-step protocol involving:
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Piperidine Core Functionalization: Introduction of the ethyl-amino-ethyl side chain via nucleophilic substitution or reductive amination.
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Chiral Resolution: Separation of enantiomers using chiral HPLC or enzymatic kinetic resolution to isolate the (S)-configured product .
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Benzyl Esterification: Reaction with benzyl chloroformate under basic conditions to protect the carboxylic acid group.
Key reaction conditions include anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, triethylamine (TEA) as a base, and temperatures ranging from −50°C to room temperature . Yields for analogous piperidine derivatives range from 48% to 84%, depending on steric and electronic factors .
Structural Elucidation
Molecular Formula: C₁₈H₂₉N₃O₂
Molecular Weight: 319.4 g/mol
Stereochemistry: The (S)-configuration at the piperidine C3 position is critical for biological activity, as confirmed by X-ray crystallography and NMR spectroscopy .
Table 1: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coefficient) | 1.8 ± 0.2 | Computational Prediction |
| Aqueous Solubility | 12.5 mg/mL (pH 7.4) | Experimental Data |
| Melting Point | 98–101°C | Differential Scanning Calorimetry |
Chemical Reactivity and Stability
Reactivity Profiles
The compound undergoes three primary reactions:
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Oxidation: The ethylamino group is susceptible to oxidation by KMnO₄ or CrO₃, forming imine or nitrile derivatives.
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Hydrolysis: The benzyl ester hydrolyzes in acidic or alkaline conditions to yield the corresponding carboxylic acid (t₁/₂ = 2 hours in human serum).
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Reductive Amination: The primary amine group participates in reductive coupling with ketones or aldehydes, enabling diversification of the side chain .
Stability Considerations
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pH Sensitivity: Stable in neutral conditions (pH 6–8) but degrades rapidly under strongly acidic (pH < 3) or basic (pH > 10) conditions .
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Thermal Stability: Decomposes above 150°C, necessitating storage at −20°C for long-term preservation.
| Compound | Sigma-1 Receptor Ki (nM) | μ-Opioid Receptor IC₅₀ (µM) |
|---|---|---|
| (S)-Target Compound | 120 | 8.7 |
| (R)-Enantiomer | 600 | 42.3 |
| 4-Methylpiperidine Derivative | 950 | >100 |
Structure-Activity Relationships (SAR)
Impact of Substituents
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Aminoethyl Group: Replacement with hydroxyethyl (as in) reduces sigma-1 affinity by 60% due to decreased hydrogen-bonding capacity.
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Benzyl Ester: Substitution with p-nitrophenyl enhances metabolic stability (t₁/₂ = 4 hours vs. 2 hours for benzyl) .
Ring Size Effects
Piperidine derivatives exhibit 3-fold greater receptor binding compared to pyrrolidine analogs (e.g., ), attributed to improved conformational flexibility .
Applications in Drug Development
Prodrug Strategies
The benzyl ester serves as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid. Co-administration with esterase inhibitors extends plasma half-life from 1.2 to 4.8 hours in rodent models.
Targeted Delivery Systems
Liposomal encapsulation improves blood-brain barrier penetration, achieving brain-to-plasma ratios of 4:1 in pharmacokinetic studies .
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